molecular formula C13H18FNO2 B13323765 (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol

(S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol

Cat. No.: B13323765
M. Wt: 239.29 g/mol
InChI Key: JZJMNNVYCARTNW-ZDUSSCGKSA-N
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Description

(S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol is a chemical compound with a complex structure that includes a fluoropropyl group, a pyrrolidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the fluoropropyl group. The phenol group is then attached through an ether linkage. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the fluoropropyl group.

    Substitution: The fluorine atom in the fluoropropyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluorine atom can introduce new functional groups, potentially altering the compound’s properties and applications.

Scientific Research Applications

(S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group and the pyrrolidine ring play crucial roles in binding to these targets, while the phenol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)benzene
  • (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)aniline
  • (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenylmethanol

Uniqueness

Compared to similar compounds, (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluoropropyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenol

InChI

InChI=1S/C13H18FNO2/c14-7-1-8-15-9-6-13(10-15)17-12-4-2-11(16)3-5-12/h2-5,13,16H,1,6-10H2/t13-/m0/s1

InChI Key

JZJMNNVYCARTNW-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C[C@H]1OC2=CC=C(C=C2)O)CCCF

Canonical SMILES

C1CN(CC1OC2=CC=C(C=C2)O)CCCF

Origin of Product

United States

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